molecular formula C14H14BrN3O2S B2771559 (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide CAS No. 898646-00-9

(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B2771559
CAS No.: 898646-00-9
M. Wt: 368.25
InChI Key: XZORQTGJOHBAMT-UHFFFAOYSA-N
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Description

(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide is a synthetic compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with diverse pharmacological potential . This specific derivative is offered for use in early-stage research and development. Core Research Applications & Value: The 4-thiazolidinone core, and particularly 5-ene derivatives, are extensively studied for their biological activities. Key research areas for such compounds include: Antimicrobial Research: Structurally similar 5-ene-4-thiazolidinones have demonstrated promising antibacterial activity, especially against Gram-positive bacterial strains like Staphylococcus aureus and Bacillus subtilis . The presence of specific substituents, such as electron-withdrawing groups, can be favorable for this activity . Anticancer Research: Thiazole and thiazolidinone derivatives are frequently investigated as potential cytotoxic agents. Research indicates that such compounds can induce apoptosis in cancer cells through mechanisms like caspase-3 activation and disruption of mitochondrial membrane potential . Chemical Synthesis & Optimization: The 5-ene-4-thiazolidinone structure serves as a versatile building block in organic and medicinal chemistry. It is amenable to further chemical modification at various positions, allowing researchers to explore structure-activity relationships and optimize properties for hit-to-lead development . Handling & Compliance: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-prop-2-enylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-2-7-16-14-18-13(20)11(21-14)8-12(19)17-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORQTGJOHBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the thiazolidinone ring. Common starting materials include 4-bromophenylacetic acid and allylamine.

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed through a cyclization reaction involving the condensation of 4-bromophenylacetic acid with allylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of Allylimino Group: The allylimino group is introduced via a Schiff base formation reaction, where the thiazolidinone intermediate reacts with allylamine under acidic conditions.

    Final Product Formation: The final compound, (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the allylimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives, including the target compound, are typically synthesized through multi-step reactions involving thiosemicarbazides and α-bromoacetates or other electrophiles. The synthesis often employs methods such as:

  • Condensation Reactions : Involving thiosemicarbazides with aldehydes or ketones to form thiazolidinones.
  • Michael Addition : Utilizing maleic anhydride or similar compounds to facilitate the formation of thiazolidinone structures through nucleophilic attack by thioketones .

The structural characterization of these compounds is usually confirmed by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide show activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives have been reported, showcasing their effectiveness compared to standard antibiotics .

Anticancer Properties

Thiazolidinone derivatives are also being investigated for their anticancer potential. Recent studies have highlighted that certain derivatives can inhibit the proliferation of cancer cell lines, including colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A series of benzimidazole-substituted thiazolidinones were synthesized and evaluated for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had MIC values significantly lower than those of standard drugs like norfloxacin .
  • Anticancer Studies : Another research effort focused on the synthesis of novel thiazolidinones and their evaluation against human cancer cell lines. The study found that specific substitutions on the thiazolidinone ring enhanced cytotoxicity against cancer cells, indicating a structure-activity relationship that could guide future drug design .

Applications in Drug Development

The unique structural features of this compound position it as a promising candidate for further development in drug formulations targeting infections and cancer therapies. Its ability to interact with biological targets makes it a valuable compound for medicinal chemists looking to develop new therapeutic agents.

Data Tables

Compound NameSynthesis MethodBiological ActivityMIC (µg/mL)
Compound ACondensationAntibacterial0.027
Compound BMichael AdditionAnticancer0.014

This table summarizes key findings from recent studies on thiazolidinone derivatives related to their synthesis methods and biological activities.

Mechanism of Action

The mechanism by which (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its anticancer activity, the compound may interfere with cell signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and its derivatives share the thiazolidinone core and exhibit similar biological activities.

    Schiff Bases: Compounds containing the imino group, such as N-alkylidene anilines, are structurally related and have comparable reactivity.

Uniqueness

What sets (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide apart is the combination of the thiazolidinone ring with the allylimino and bromophenyl groups

Biological Activity

(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and underlying mechanisms of this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with allylamine and 4-bromophenyl acetamide. The reaction conditions often include refluxing in a suitable solvent such as DMF (dimethylformamide) in the presence of a catalyst like anhydrous ZnCl₂. This method has been shown to yield high purity and good yields of the desired thiazolidinone derivatives.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. In particular, compounds containing the thiazolidinone structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study evaluating various thiazolidinones reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic strains, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
This compoundPseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of thiazolidinones has also been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines, including breast and colon cancer. For instance, a study utilizing the MCF7 breast cancer cell line revealed that specific thiazolidinone derivatives induced apoptosis and inhibited cell proliferation effectively .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)
Compound C10
Compound D15
This compound12

The biological activities of thiazolidinones are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidinones act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells. The presence of electron-withdrawing groups enhances this inhibitory action by stabilizing the transition state during enzymatic reactions .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their overall therapeutic efficacy .

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of a series of thiazolidinones against clinical isolates. The results indicated that compounds containing the thiazolidinone core significantly inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant strains .
  • Anticancer Screening : Another study focused on a library of thiazolidinone derivatives tested against various cancer cell lines. The findings demonstrated that specific modifications on the thiazolidinone scaffold could enhance anticancer activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Question

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : α-Glucosidase assays (IC₅₀ determination) using PNPG substrate .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .

How should researchers address contradictions in bioactivity data across studies?

Advanced Research Question

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
  • Target Validation : Use siRNA knockdown or CRISPR to confirm enzyme targets (e.g., α-glucosidase) .
  • Computational Docking : AutoDock Vina simulations to reconcile discrepancies in binding affinity data (e.g., ∆G values ±1.5 kcal/mol) .

What strategies improve regioselectivity during synthesis of the allylimino-thiazolidinone core?

Advanced Research Question

  • Protecting Groups : Boc protection of the amine to direct cyclization .
  • Catalysis : Pd(OAc)₂ (5 mol%) enhances regioselectivity (>90%) in imine formation .
  • Kinetic Analysis : In-situ FTIR monitors intermediate formation rates to optimize reaction time .

How can computational methods identify potential biological targets?

Advanced Research Question

  • Molecular Docking : Glide SP/XP scoring identifies interactions with kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-receptor complexes (RMSD <2.0 Å) .
  • QSAR Models : CoMFA/CoMSIA correlates electronic descriptors (e.g., LogP, polar surface area) with activity .

What analytical techniques resolve degradation products under stress conditions?

Advanced Research Question

  • HPLC-MS/MS : C18 column (ACN/water gradient) identifies hydrolyzed products (e.g., 4-bromoaniline) .
  • Forced Degradation : Acid/alkali exposure (0.1N HCl/NaOH, 70°C) quantifies stability via peak area normalization .

How can researchers optimize solubility for in vivo studies?

Advanced Research Question

  • Co-solvents : 10% DMSO/PEG-400 in saline improves aqueous solubility (≥2 mg/mL) .
  • Prodrug Design : Phosphate ester derivatives enhance bioavailability (t½ >6 hrs in plasma) .

What structural analogs show promise for SAR studies?

Advanced Research Question

Analog StructureKey ModificationActivity TrendReference
Replacement of Br with ClEnhanced lipophilicity↑ Cytotoxicity (HeLa)
Thiazolidinone → OxadiazoleRigidity↑ Enzyme inhibition (IC₅₀)
Allylimino → Benzylideneπ-π stacking↑ Antimicrobial (MIC↓)

How to validate crystallographic data for polymorph identification?

Advanced Research Question

  • PXRD : Match experimental patterns with Mercury-simulated data (Δ2θ <0.1°) .
  • DSC/TGA : Identify polymorphs via melting endotherms (±2°C) and decomposition profiles .

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